molecular formula C14H8Br2S2 B12522685 5-(3,5-Dibromophenyl)-2,2'-bithiophene CAS No. 651329-37-2

5-(3,5-Dibromophenyl)-2,2'-bithiophene

Cat. No.: B12522685
CAS No.: 651329-37-2
M. Wt: 400.2 g/mol
InChI Key: BJRLIJAXUVPMJP-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a phenyl ring substituted with two bromine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dibromophenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of 5-(3,5-Dibromophenyl)-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromophenyl)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenyl-bithiophene.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-bithiophene.

    Substitution: Various substituted bithiophenes depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dibromophenyl)-2,2’-bithiophene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound is investigated for its potential anti-cancer properties due to its ability to interact with biological targets.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromophenyl)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and thiophene rings play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a cascade of biochemical events that result in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromophenyl-functionalized imidazolium salts
  • (3,5-Dibromophenyl)triphenylsilane

Comparison

5-(3,5-Dibromophenyl)-2,2’-bithiophene is unique due to its bithiophene structure, which imparts specific electronic properties that are advantageous in materials science. In contrast, 3,5-Dibromophenyl-functionalized imidazolium salts are more commonly used in supramolecular chemistry and as catalysts. (3,5-Dibromophenyl)triphenylsilane is primarily used in the synthesis of organosilicon compounds and has different reactivity compared to bithiophenes.

Properties

CAS No.

651329-37-2

Molecular Formula

C14H8Br2S2

Molecular Weight

400.2 g/mol

IUPAC Name

2-(3,5-dibromophenyl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H

InChI Key

BJRLIJAXUVPMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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